5-Amino-3-(3-Methoxyphenyl)isoxazol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds similar to 5-amino-3-(3-methoxyphenyl)isoxazole, has been explored through various methods. For example, Chen Xue-xi (2013) utilized 3,3,3-trimethoxy propionitrile to synthesize 3-amino-5-methoxyisoxazole via a two-step reaction, achieving a yield of 79.35% and purity of 98.91% (Chen Xue-xi, 2013). Other approaches include the synthesis of novel Schiff bases and their antimicrobial activity, demonstrating the versatility of isoxazole derivatives in chemical synthesis (Divyaraj Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been analyzed through various techniques, including 1H NMR, 13C NMR, and mass spectral data. These studies provide insights into the arrangement of atoms within the molecules and the electronic properties that influence their chemical behavior (Yassine Laamari et al., 2020).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, including isomerization and cyclization, which are crucial for synthesizing complex molecules. For instance, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isoxazole-azirine-isoxazole/oxazole isomerization has been reported, showcasing the reactivity and transformation capabilities of these compounds (A. V. Serebryannikova et al., 2019).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. These properties are essential for determining the compound's applications and its behavior in different environments.

Chemical Properties Analysis

The chemical properties of isoxazole derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are crucial for their application in chemical synthesis and potential pharmaceutical applications. Studies have shown that these compounds exhibit a range of activities, including antimicrobial properties (K. S. Kumar et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Diese Verbindung wurde auf ihr Potenzial zur Hemmung des Wachstums von grampositiven Bakterien wie Listeria monocytogenes untersucht. Seine antimikrobiellen Eigenschaften könnten wertvoll bei der Entwicklung neuer Antibiotika oder Desinfektionsmittel sein.

Umweltwissenschaften

Die Erforschung der Umweltauswirkungen von Phenyl- und Isoxazolverbindungen könnte von der Verwendung von 5-Amino-3-(3-Methoxyphenyl)isoxazol als Modellverbindung zur Untersuchung von Abbauprozessen und Umweltpersistenz profitieren.

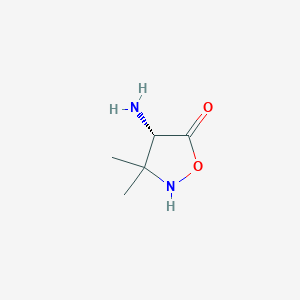

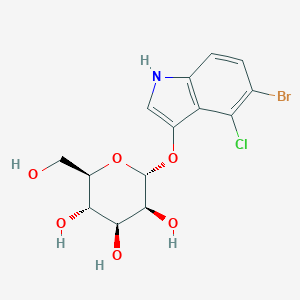

Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von this compound, was seine Vielseitigkeit und Bedeutung in verschiedenen Bereichen der wissenschaftlichen Forschung zeigt. Die Molekülstruktur der Verbindung, die einen Isoxazolring und eine Methoxyphenylgruppe umfasst, bietet eine Reihe reaktiver Stellen, die in verschiedenen Forschungskontexten genutzt werden können. Die bereitgestellten Sicherheitsinformationen, wie z. B. die Gefahrenhinweise und Vorsichtsmaßnahmen, sollten bei der Handhabung der Verbindung in jeder Forschungsanwendung immer berücksichtigt werden .

Safety and Hazards

The compound is classified under the GHS07 hazard category. It has hazard statements H302+H312+H332;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation and may cause respiratory irritation . The precautionary statements P280;P271 recommend wearing protective gloves/clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .

Wirkmechanismus

Mode of Action

It’s known that the compound has a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group, which stabilizes the structure .

Biochemical Pathways

It’s known that the compound can participate in reactions with unsaturated carbonyl compounds, leading to the formation of fused nitrogen-containing heterocyclic systems .

Action Environment

It’s known that the yield of the target product in reactions involving this compound strongly depends on the nature of the solvent .

Biochemische Analyse

Biochemical Properties

5-Amino-3-(3-methoxyphenyl)isoxazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of 5-Amino-3-(3-methoxyphenyl)isoxazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels .

Molecular Mechanism

At the molecular level, 5-Amino-3-(3-methoxyphenyl)isoxazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-3-(3-methoxyphenyl)isoxazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of 5-Amino-3-(3-methoxyphenyl)isoxazole vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, such as organ damage or systemic toxicity .

Metabolic Pathways

5-Amino-3-(3-methoxyphenyl)isoxazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can inhibit enzymes involved in the synthesis of key metabolites, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of 5-Amino-3-(3-methoxyphenyl)isoxazole within cells and tissues are essential for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function .

Subcellular Localization

The subcellular localization of 5-Amino-3-(3-methoxyphenyl)isoxazole is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-10(11)14-12-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZSBBXGHNWHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405392 | |

| Record name | 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119162-46-8 | |

| Record name | 3-(3-Methoxyphenyl)-5-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119162-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54057.png)

![(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol](/img/structure/B54066.png)

![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)

![5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B54085.png)